molecular formula C9H19N B3212152 (4-Ethylcyclohexyl)methanamine CAS No. 1096790-46-3

(4-Ethylcyclohexyl)methanamine

Cat. No. B3212152
CAS RN: 1096790-46-3
M. Wt: 141.25 g/mol
InChI Key: NYZHAHHOBPMFSC-UHFFFAOYSA-N
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Description

“(4-Ethylcyclohexyl)methanamine” is a biochemical used for proteomics research . It has a molecular formula of C9H19N and a molecular weight of 141.25 .


Molecular Structure Analysis

The molecular structure of “(4-Ethylcyclohexyl)methanamine” is based on its molecular formula, C9H19N . The InChI code for this compound is 1S/C9H19N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7,10H2,1H3 .


Physical And Chemical Properties Analysis

“(4-Ethylcyclohexyl)methanamine” is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the sources I accessed.

Scientific Research Applications

Methoxetamine: A Structural Analogue with Hallucinogenic Properties

Methoxetamine, a compound belonging to the arylcyclohexylamine class, is structurally analogous to ketamine. It's known for its recreational use due to its potent hallucinogenic properties. Despite being marketed as a 'legal' and 'bladder friendly' alternative to ketamine, its consumption poses significant health risks, including the potential for fatal intoxication. Further research is needed to fully understand the short- and long-term effects of Methoxetamine and its interactions with other drugs of abuse (Zawilska, 2014).

Methoxetamine and its Pharmacological Effects

Methoxetamine, also known as MXE, gained popularity as a 'legal high' or 'research chemical'. It's an arylcyclohexylamine with a structure similar to ketamine and phencyclidine and possesses noncompetitive glutamate N-methyl D-aspartate receptor antagonist properties. Despite its reputation for being a 'safe' drug, recent preclinical data indicate a stimulatory effect on dopamine neurotransmission within the mesolimbic pathway. Given the increasing number of intoxications induced by MXE, there's an urgent need to understand its short-term and long-term effects. The potential rapid antidepressant activity of MXE, suggested by its chemical analogy with ketamine, is also an area worth exploring (Zanda et al., 2016).

Chemical Recycling of Poly(ethylene terephthalate)

Research focusing on the chemical recycling of poly(ethylene terephthalate) (PET) has demonstrated methods for recovering pure terephthalic acid monomer via hydrolysis in either an alkaline or acid environment. This process enables the repolymerization of the polymer, contributing to the conservation of raw petrochemical products and energy. Techniques such as glycolysis have also been examined, providing a way to produce secondary value-added materials like unsaturated polyester resins or methacrylated oligoesters, which have applications in coatings, paints, and other sectors (Karayannidis & Achilias, 2007).

Novel Psychoactive Substances and Legal Highs

The paper by Gibbons (2012) discusses the rising popularity of 'legal highs', which are psychoactive chemicals marketed as 'plant food' or 'research chemicals' and can be legally possessed. Despite their increasing use and reported adverse effects, there is a lack of scientific literature on their chemistry, pharmacology, and toxicology. This review emphasizes the need for better education about the potential harms of these substances and calls for a scientific evidence base to be established for drugs like 5-MeO-DALT (Gibbons, 2012).

Safety and Hazards

The safety information for “(4-Ethylcyclohexyl)methanamine” indicates that it has some hazards associated with it. The compound has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause skin corrosion/burns/eye damage and may cause an allergic skin reaction . Precautionary statements include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(4-ethylcyclohexyl)methanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N/c1-2-8-3-5-9(7-10)6-4-8/h8-9H,2-7,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYZHAHHOBPMFSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CCC(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

141.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-Ethylcyclohexyl)methanamine

CAS RN

1096790-46-3
Record name (4-ethylcyclohexyl)methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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